

physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(4-Nitrophenyl)propanoic acid**. It includes detailed information on its spectral characteristics, a plausible synthesis protocol, and methods for its characterization. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physical and Chemical Properties

3-(4-Nitrophenyl)propanoic acid is a monocarboxylic acid derivative of 3-phenylpropionic acid, characterized by a nitro group at the para position of the phenyl ring.^[1] It typically appears as a yellow to brown solid.^[1]

Table 1: General and Physical Properties of **3-(4-Nitrophenyl)propanoic Acid**

Property	Value	Reference(s)
Chemical Names	3-(4-Nitrophenyl)propanoic acid, p-Nitrohydrocinnamic acid	[2][3]
CAS Number	16642-79-8	[3][4][5]
Molecular Formula	C ₉ H ₉ NO ₄	[3][4]
Molecular Weight	195.17 g/mol	[2][3][4]
Appearance	Yellow to brown solid	[1]
Melting Point	167-170 °C	[4]
Boiling Point	~331.83 °C (rough estimate)	[3]
Solubility	Slightly soluble in water.	[3]
pKa	4.47 (at 25 °C)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-(4-Nitrophenyl)propanoic acid**.

Table 2: Summary of Spectroscopic Data for **3-(4-Nitrophenyl)propanoic Acid**

Spectroscopy	Key Features
¹ H NMR	Aromatic protons (AA'BB' system), two methylene triplets, and a carboxylic acid singlet.
¹³ C NMR	Signals for the carboxylic carbon, aromatic carbons (including the carbon attached to the nitro group), and two aliphatic carbons.
FT-IR	Characteristic absorptions for O-H (broad), C=O, C-O, and N-O stretching vibrations.
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns.

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the para-substituted aromatic protons. Two triplets corresponding to the two methylene groups of the propanoic acid chain will also be present, along with a broad singlet for the acidic proton of the carboxylic acid group.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the two methylene carbons of the aliphatic chain.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

- A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
- A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).
- C-O stretching and O-H bending vibrations (around 1400-1200 cm⁻¹).
- Asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1520 and 1340 cm⁻¹ respectively).[6]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).^[7] The presence of the nitroaromatic moiety will also lead to characteristic fragmentation patterns, including the loss of NO₂.

Synthesis and Characterization

A plausible method for the synthesis of **3-(4-nitrophenyl)propanoic acid** is through a modified Perkin reaction, followed by reduction and hydrolysis.^{[8][9][10]}

Step 1: Condensation of 4-Nitrobenzaldehyde with Malonic Acid

- In a round-bottom flask, dissolve 4-nitrobenzaldehyde and malonic acid in pyridine.
- Add a catalytic amount of piperidine.
- Reflux the mixture for several hours.
- After cooling, pour the reaction mixture into a solution of hydrochloric acid to precipitate the product, 4-nitrocinnamic acid.
- Filter, wash with water, and dry the crude product.

Step 2: Reduction of 4-Nitrocinnamic Acid

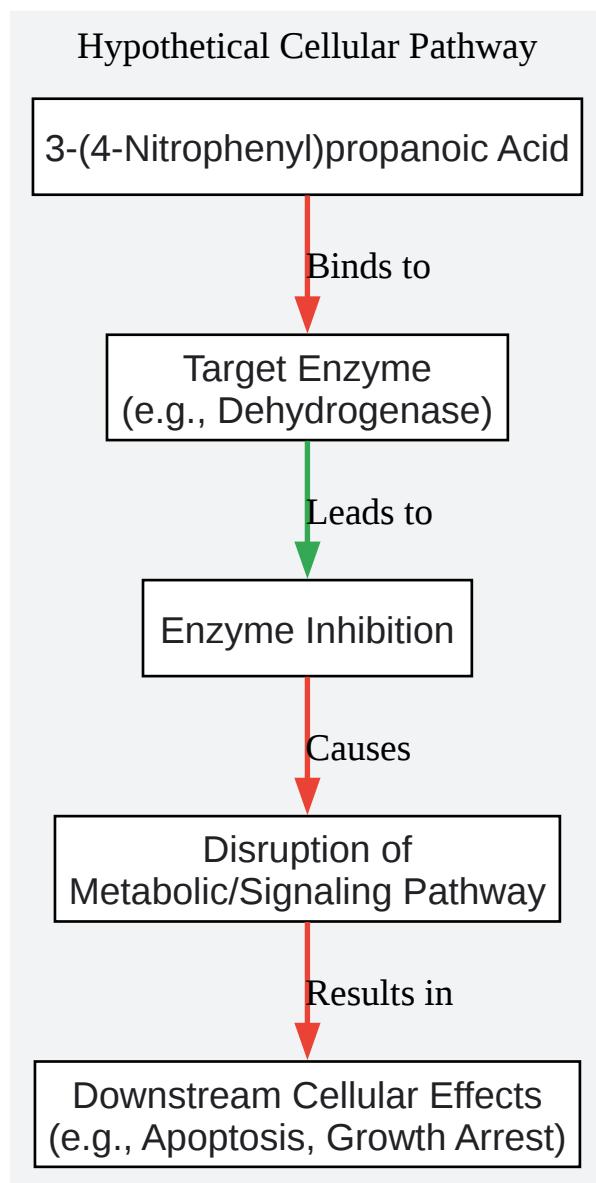
- The double bond of 4-nitrocinnamic acid can be selectively reduced using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or a transfer hydrogenation method.
- For catalytic hydrogenation, suspend the 4-nitrocinnamic acid and Pd/C catalyst in a solvent like ethanol in a hydrogenation apparatus.
- Pressurize the vessel with hydrogen gas and stir until the reaction is complete (monitored by TLC or HPLC).
- Filter off the catalyst and evaporate the solvent to obtain **3-(4-nitrophenyl)propanoic acid**.

Step 3: Purification

- The crude **3-(4-nitrophenyl)propanoic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis workflow for **3-(4-Nitrophenyl)propanoic acid**.


The identity and purity of the synthesized **3-(4-nitrophenyl)propanoic acid** should be confirmed using the following analytical techniques:

- Melting Point Determination: Compare the experimentally determined melting point with the literature value. A sharp melting point range indicates high purity.
- Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product.
- Spectroscopic Analysis (NMR, FT-IR, MS): Compare the obtained spectra with the expected patterns described in Section 2 to confirm the structure of the compound.

Potential Biological Activity: A Hypothetical Model

While there is currently no direct evidence linking **3-(4-nitrophenyl)propanoic acid** to specific signaling pathways, the structurally related compound, 3-nitropropanoic acid (3-NPA), is a known inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.^[11] This inhibition leads to cellular energy depletion and oxidative stress.

Based on this, a hypothetical mechanism of action for **3-(4-nitrophenyl)propanoic acid** could involve the inhibition of a key enzyme in a metabolic or signaling pathway. This could be explored as a starting point for further research into its biological effects.

Note: This is a hypothetical model for research purposes.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical signaling pathway for 3-(4-Nitrophenyl)propanoic acid.

It is important to emphasize that this is a speculative model. Experimental validation is required to determine the actual biological targets and mechanisms of action of **3-(4-nitrophenyl)propanoic acid**. Studies on its derivatives have shown potential antimicrobial and anticancer activities, suggesting that this class of compounds warrants further investigation.[\[1\]](#) [\[12\]](#)

Safety Information

3-(4-Nitrophenyl)propanoic acid may cause skin and serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **3-(4-nitrophenyl)propanoic acid**. Further experimental work is necessary to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-(4-nitrophenyl)propanoic acid [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. byjus.com [byjus.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106897#physical-and-chemical-properties-of-3-4-nitrophenyl-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com